
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexanepropanoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the esterification of cyclohexanepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methyl ester.
Another method involves the use of methyl chloroformate as a reagent. In this process, cyclohexanepropanoic acid is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanepropanoic acid: A precursor to the ester, lacking the methoxycarbonyl and methyl ester groups.
Cyclohexanecarboxylic acid: Another related compound with a similar cyclohexane ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: A structurally similar ester with a double bond in the cyclohexane ring.
Uniqueness
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxycarbonyl group and a methyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
| 75844-17-6 | |
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-16-10(14)6-8-12(11(15)17-2)7-4-3-5-9(12)13/h3-8H2,1-2H3 |
Clave InChI |
OFRYMLNXTYIBLN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1(CCCCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)

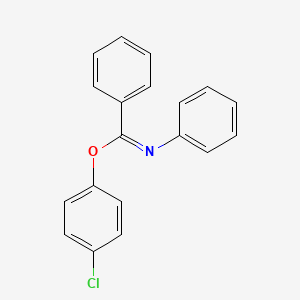
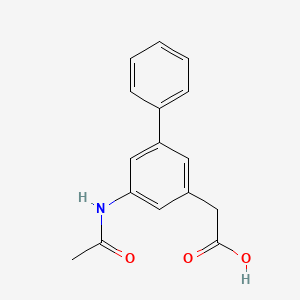

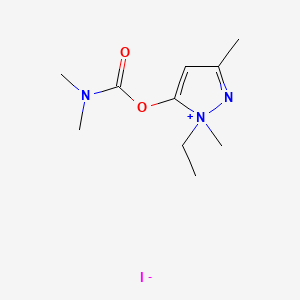
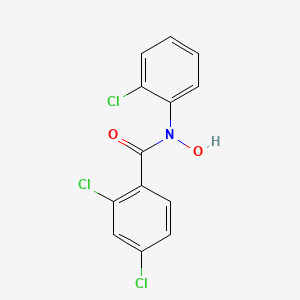
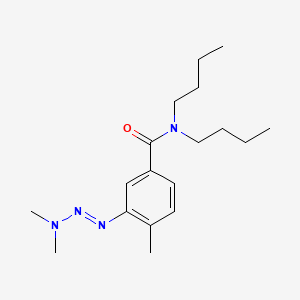

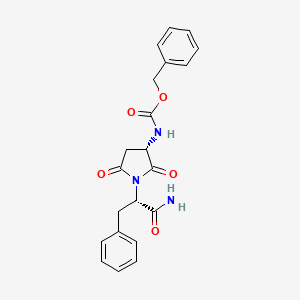
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)

